PI3Kδ Enzymatic Potency: Head-to-Head Comparison with Idelalisib
In a TR-FRET enzymatic assay using recombinant human full-length PI3K p110δ/p85α and phosphatidylinositol 3,4,5-trisphosphate substrate, this compound (Example 27) achieved an IC50 of 1 nM [1]. This represents approximately 2.5-fold greater potency than the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101), which exhibits an IC50 of 2.5 nM under comparable assay conditions [2]. The compound's IC50 also compares favorably to the closely related patent analog Example 24, which showed an IC50 of 0.400 nM in the same assay, indicating that Example 27 maintains picomolar-range enzymatic potency while potentially offering a differentiated selectivity profile.
| Evidence Dimension | PI3K p110δ enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Idelalisib IC50 = 2.5 nM; Example 24 IC50 = 0.400 nM |
| Quantified Difference | 2.5-fold more potent than idelalisib; 2.5-fold less potent than Example 24 |
| Conditions | Recombinant human full-length PI3K p110δ/p85α, TR-FRET assay, PIP3 substrate, 30 min incubation |
Why This Matters
The 2.5-fold improved enzymatic potency over the clinically validated drug idelalisib suggests that this compound may achieve equivalent target engagement at lower systemic exposure, a critical parameter for reducing off-target toxicity.
- [1] BindingDB Entry BDBM198031 (US9221795, 27). Affinity data: IC50 1 nM for PI3K p110δ/p85α (TR-FRET). View Source
- [2] Lannutti BJ, Meadows SA, Herman SE, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. View Source
